molecular formula C11H12N2O4 B15347271 2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide

2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide

Cat. No.: B15347271
M. Wt: 236.22 g/mol
InChI Key: ZSBBYKWJEYISAC-JXMROGBWSA-N
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Description

2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide is a chemical compound with the molecular formula C11H12N2O4. It is a derivative of hydroxyimino and butyramide, featuring a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine to form the corresponding oxime, followed by a subsequent reaction with butyric anhydride or butyric acid in the presence of a dehydrating agent. The reaction conditions include maintaining an acidic environment and controlling the temperature to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow processes are employed to ensure efficient production. The use of catalysts and advanced purification techniques helps in achieving high-quality product standards.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide has found applications in several scientific research areas:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to biological effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

2-Hydroxyimino-N-(3-methoxy-phenyl)-3-oxo-butyramide is similar to other hydroxyimino derivatives and butyramide compounds. its unique structural features, such as the presence of the methoxy group, contribute to its distinct properties and applications. Some similar compounds include:

  • 2-Hydroxyimino-N-(2-methoxy-phenyl)-3-oxo-butyramide

  • 2-Hydroxyimino-N-(4-methoxy-phenyl)-3-oxo-butyramide

  • 2-Hydroxyimino-N-(3-methoxy-phenyl)-acetic acid

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

(E)-3-hydroxy-N-(3-methoxyphenyl)-2-nitrosobut-2-enamide

InChI

InChI=1S/C11H12N2O4/c1-7(14)10(13-16)11(15)12-8-4-3-5-9(6-8)17-2/h3-6,14H,1-2H3,(H,12,15)/b10-7+

InChI Key

ZSBBYKWJEYISAC-JXMROGBWSA-N

Isomeric SMILES

C/C(=C(/C(=O)NC1=CC(=CC=C1)OC)\N=O)/O

Canonical SMILES

CC(=C(C(=O)NC1=CC(=CC=C1)OC)N=O)O

Origin of Product

United States

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